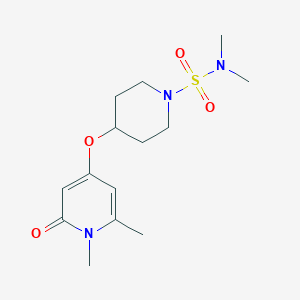
4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H24N2O3S, with a molecular weight of approximately 320.43 g/mol. The structure includes a piperidine ring, a sulfonamide group, and a dihydropyridine moiety, which contribute to its biological properties.
Antibacterial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. A study evaluating similar piperidine derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for survival.
Enzyme Inhibition
The compound's sulfonamide group is particularly noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can effectively inhibit AChE, which is crucial for neurotransmission . The IC50 values for these compounds vary, with some demonstrating high potency in enzyme inhibition.
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. Compounds with similar structural motifs have shown promising results in various cancer models. For instance, studies have reported that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways . The specific mechanisms may involve modulation of cell cycle progression and interference with cancer cell metabolism.
Other Pharmacological Activities
In addition to antibacterial and anticancer activities, the compound may exhibit other pharmacological effects such as:
- Antidiabetic Activity : Some studies suggest that piperidine derivatives can help regulate blood glucose levels .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
- Diuretic Effects : Similar compounds have been noted for their ability to promote diuresis .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antibacterial Efficacy : A study on a series of piperidine derivatives showed that certain compounds had an IC50 value of 0.63 µM against E. coli, indicating strong antibacterial potential .
- Enzyme Inhibition : In vitro testing revealed that some sulfonamide derivatives inhibited AChE with IC50 values ranging from 0.5 µM to 5 µM, showcasing their potential as therapeutic agents in neurodegenerative diseases .
- Anticancer Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-9-13(10-14(18)16(11)4)21-12-5-7-17(8-6-12)22(19,20)15(2)3/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUJXGBGLXDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














